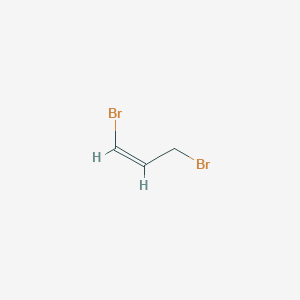
(Z)-1,3-Dibromo-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1,3-Dibromo-1-propene is an organic compound with the molecular formula C3H4Br2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to the first and third carbon atoms of a propene molecule, with a double bond between the first and second carbon atoms in the Z-configuration.
准备方法
Synthetic Routes and Reaction Conditions
(Z)-1,3-Dibromo-1-propene can be synthesized through several methods. One common method involves the bromination of propyne (methylacetylene) using bromine in the presence of a solvent such as carbon tetrachloride. The reaction proceeds via the addition of bromine across the triple bond of propyne, followed by isomerization to yield the Z-configuration of 1,3-dibromo-1-propene.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process where propyne is reacted with bromine in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound.
化学反应分析
Types of Reactions
(Z)-1,3-Dibromo-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents such as hydrogen halides, halogens, and other electrophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkynes or other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine are used in the presence of solvents like dichloromethane or chloroform.
Elimination Reactions: Strong bases such as sodium amide or potassium hydroxide are used under high-temperature conditions to promote elimination.
Major Products Formed
Substitution Reactions: Products include 1,3-dihydroxypropene, 1,3-diaminopropene, and other substituted derivatives.
Addition Reactions: Products include 1,2,3-tribromopropane, 1,3-dibromo-2-chloropropane, and other addition products.
Elimination Reactions: Products include propyne and other alkynes.
科学研究应用
(Z)-1,3-Dibromo-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of (Z)-1,3-Dibromo-1-propene involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in substitution and addition reactions. The double bond in the Z-configuration also makes the compound susceptible to addition reactions with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
Similar Compounds
1,3-Dibromo-2-propene: This compound has a similar structure but with the bromine atoms attached to the first and third carbon atoms in the E-configuration.
1,2-Dibromo-1-propene: This compound has the bromine atoms attached to the first and second carbon atoms.
1,3-Dichloro-1-propene: This compound has chlorine atoms instead of bromine atoms attached to the first and third carbon atoms.
Uniqueness
(Z)-1,3-Dibromo-1-propene is unique due to its Z-configuration, which affects its reactivity and the types of reactions it can undergo. The presence of two bromine atoms also makes it a versatile compound for various chemical transformations.
属性
分子式 |
C3H4Br2 |
|---|---|
分子量 |
199.87 g/mol |
IUPAC 名称 |
(Z)-1,3-dibromoprop-1-ene |
InChI |
InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1- |
InChI 键 |
JWQMKMSVOYQICF-UPHRSURJSA-N |
手性 SMILES |
C(/C=C\Br)Br |
规范 SMILES |
C(C=CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















